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The table below summarizes the design, activity, and key findings for several significant Tiazofurin analogs

discussed in the scientific literature.

Reported Proposed -
Analog Name / Key Structural . . Key Findings /
o Antitumor Mechanism / .
Type Modification o SAR Insight
Activity (ICso) Target
Tiazofurin N/A Varied (entered IMP Limited by toxic
(Parent) clinical trials) [1]  dehydrogenase side effects [1];

Imidazofurin [3]

Imidazole ring
replaces thiazole

Growth
inhibitory activity
against human
myelogenous
leukemia K562
cells [3]

(IMPDH) inhibitor;
depletes GTP
pools [2]

Presumably
similar to
Tiazofurin (C-
nucleoside
analog)

foundational
mechanism.

Demonstrated that
the thiazole ring
could be replaced
with an imidazole
while retaining
biological activity.
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Analog Name /
Type

d-Xylo
Stereoisomers
(e.g.,
Compounds 3 &
4) [4]

d-arabino
Stereoisomer
(e.g., Compound
7) [4]

7-Substituted
Pyrrolotriazine
C-Nucleosides
(e.g., 11a, 11c)
[1]

Key Structural
Modification

Altered sugar
moiety
stereochemistry
(xylo configuration)

Altered sugar
moiety
stereochemistry
(arabino
configuration) &
nitrogen functions
at C-2'

Pyrrolo[2,1-f]
[1,2,4]triazine base
with C-7 alkynyl
groups (e.g.,
cyclopropyl,
propyl)

Reported Proposed
Antitumor Mechanism /
Activity (ICso) Target

4-7 nM (against Induction of
Raji and K562 caspase-
cells) [4] dependent

4-7 nM (against
K562 cells) [4]

apoptosis; cell
cycle disruption
[4]

Not fully detailed,
but shows high
cytotoxicity.

20-400 nM Causes dose-
across 8 cancer  dependent DNA
cell lines (e.qg., damage [1]
LN-229

glioblastoma, Z-

138 lymphoma)

(1]

Experimental Data and Protocols

Key Findings /
SAR Insight

>1,000-fold
increase in potency
over Tiazofurin
(e.g., Compound 4
was 1354x more
potent against Raji)
[4]. Less genotoxic
than Tiazofurin [4].

~300-fold increase
in potency over
Tiazofurin (e.g.,
309x against K562)
[4]. Highlights
critical role of sugar
configuration.

Moving beyond the
traditional base
structure can shift
the mechanism
from IMPDH
inhibition to DNA
damage induction.

For the most impactful analogs, here is a summary of the key experimental methodologies and data from the

studies.

 In Vitro Antitumor Activity Assay (for stereoisomers 3, 4, 7) [4]

o Cell Lines: Human chronic myeloid leukemia (K562) and Burkitt's lymphoma (Raji) cells.
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o Protocol: Cells were cultured and treated with the compounds. Cell proliferation was
monitored, and ICso values (concentration that inhibits 50% of cell viability) were determined
after 72 hours.

o Key Data: The most active compounds (3, 4, 7) showed ICso values in the low hanomolar
range (4-7 nM), indicating a massive increase in potency over the parent Tiazofurin.

¢ Mechanism of Action Studies (for stereoisomers) [4]

o Flow Cytometry: Used to analyze cell cycle distribution. Treatment with d-xylo stereoisomers
caused changes in the cell cycle and induced apoptosis.

o Western Blot Analysis: Confirmed that apoptosis was induced in a caspase-dependent
manner.

o Fluorescent Double-Staining: Provided further visual confirmation of apoptotic cells in treated
samples.

o Genotoxicity Testing (Comet Assay): Revealed that the d-xylo analogs were far less
genotoxic than Tiazofurin itself, a significant finding for potential therapeutic windows.

e Mechanism of Action Studies (for 7-alkynyl C-nucleosides) [1]

o DNA Damage Detection: The antiproliferative action of compounds like 11a and 11c was
linked to their ability to cause dose-dependent DNA damage, as detected by specific cellular
assays. This represents a different mechanism from the GTP-depletion caused by Tiazofurin.

Biochemical Pathway of Tiazofurin Activity

The following diagram illustrates the established mechanism of action for the parent drug, Tiazefurin,

which involves a cascade of biochemical events leading to cell death.
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Key SAR Conclusions for Research
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The research points to several critical avenues for the rational design of next-generation Tiazofurin analogs:

e Sugar Moiety is Crucial: Modifications to the sugar component, particularly altering its
stereochemistry to the d-xylo or d-arabino configuration, have yielded the most dramatic
improvements in potency, with increases of several orders of magnitude observed [4].

* Diverse Mechanisms are Possible: Replacing the core thiazole-4-carboxamide heterocycle with a
pyrrolotriazine scaffold and adding lipophilic alkynyl groups at the C-7 position can shift the
mechanism from IMPDH inhibition to induction of DNA damage, opening up alternative pathways for
anticancer activity [1].

e Toxicity Can Be Addressed: The discovery that highly potent d-xylo stereoisomers are less
genotoxic than Tiazofurin suggests that structural optimization can successfully decouple efficacy
from undesirable side effects [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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